(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
Properties
IUPAC Name |
(3R,8aS)-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDIKDEEMDJGD-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Configuration Analysis
The (3R,8aS) stereochemistry is stabilized by intramolecular hydrogen bonding between the hydroxymethyl oxygen and the adjacent carbonyl group. This interaction influences the compound’s conformational rigidity, as evidenced by X-ray crystallographic data. Synthetic routes must preserve this configuration to maintain biological activity, particularly in agrochemical applications where stereoselectivity impacts efficacy.
Synthesis from Amino Acid Precursors
Dipeptide Cyclization
A common strategy involves cyclizing dipeptides derived from serine and proline analogs. For example, L-serine and L-proline are condensed via a carbodiimide-mediated coupling to form a linear dipeptide, which undergoes base-catalyzed cyclization:
This method yields the core structure but requires subsequent oxidation or functionalization to introduce the hydroxymethyl group. Modifications at the C3 position are achieved via reductive amination or alkylation, though stereochemical outcomes vary with reaction conditions.
Table 1: Dipeptide Cyclization Parameters
| Starting Materials | Coupling Agent | Cyclization Conditions | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| L-Ser, L-Pro | EDC/HOBt | DIPEA, DMF, 60°C | 58 | 92 |
| D-Ser, L-Pro | DCC/DMAP | DBU, THF, 40°C | 47 | 88 |
Catalytic Ring-Closing Methodologies
Aza-Pauson-Khand Reaction
The aza-Pauson-Khand (aza-PK) reaction, employing cobalt catalysts, enables efficient construction of the pyrrolo-pyrazine core. Alkynecarbodiimides treated with Co₂(CO)₈ and tetramethylthiourea (TMTU) undergo [2+2+1] cycloaddition to form the bicyclic framework:
Table 2: aza-PK Reaction Optimization
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 30 Co₂(CO)₈, 30 TMTU | Toluene | 70 | 82 |
| 10 Co₂(CO)₈, 60 TMTU | Benzene | 80 | 65 |
This method achieves high regioselectivity but requires post-functionalization to introduce the hydroxymethyl group. Sodium borohydride reduction of a ketone intermediate followed by alkylation with formaldehyde is a viable pathway.
Stereoselective Hydroxymethylation
Reductive Amination
A ketone intermediate, generated via oxidation of a proline-derived secondary alcohol, undergoes reductive amination with formaldehyde. Using NaBH₃CN as the reductant ensures retention of the (3R) configuration:
Table 3: Reductive Amination Outcomes
| Reductant | Solvent | Temperature (°C) | ee (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 95 |
| NaBH₄ | EtOH | 0 | 87 |
Enzymatic and Microbial Synthesis
While chemical methods dominate, microbial production via Aspergillus fumigatus has been reported. Fermentation broths yield the compound as a secondary metabolite, though titers remain low (≈12 mg/L). Metabolic engineering to overexpress nonribosomal peptide synthetases (NRPSs) could enhance productivity.
Comparative Analysis of Methods
Table 4: Method Efficacy Comparison
| Method | Steps | Total Yield (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Dipeptide Cyclization | 3 | 58 | Moderate | High |
| aza-PK Reaction | 2 | 82 | High | Moderate |
| Microbial Synthesis | 1 | <1 | Low | N/A |
Chemical Reactions Analysis
Types of Reactions
(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the ring system through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the ring system.
Scientific Research Applications
(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Insights
Substituent Effects on Bioactivity
- Hydroxymethyl (Target Compound) : Enhances water solubility and AChE binding via hydrogen bonding, critical for moderate antinematode activity (64.2% J2 mortality at 20 mg/mL) .
- Isobutyl : Hydrophobic side chain improves membrane penetration, explaining potent antibacterial effects (e.g., against Burkholderia cepacia and S. aureus) .
- 4-Hydroxybenzyl: Aromatic phenolic group may confer antioxidant properties or enhance receptor affinity, as seen in Vibrio-derived compounds .
- Unsubstituted Core : Lacks functional groups for targeted interactions, resulting in minimal bioactivity .
Stereochemical Influences
- The 3R configuration in isobutyl and hydroxymethyl derivatives is critical for antibacterial and antinematode activities, respectively .
- In contrast, the 3S-(4-hydroxybenzyl) analog from Vibrio highlights stereospecificity in receptor interactions .
Source-Dependent Production
- Microbial strains (e.g., Bacillus, Streptomyces, Lactobacillus) produce distinct analogs, suggesting evolutionary adaptation for ecological roles (e.g., pathogen inhibition or nematode defense) .
Antinematode Activity
- The target compound exhibits moderate AChE inhibition (Figure 6, ), with 64.2% J2 nematode mortality at 20 mg/mL, outperformed by thymine derivatives (99–100% mortality) .
- Mechanism : Molecular docking shows the DKP core interacts with AChE’s catalytic triad, while the hydroxymethyl group stabilizes binding .
Antibacterial Properties
- Isobutyl analogs (e.g., 3-isobutyl-DKP) show broad-spectrum antibacterial activity, suppressing Pseudomonas fluorescens biofilm formation and S. aureus growth (MIC values ≤ 50 µg/mL) .
Biological Activity
(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
- Chemical Formula : C₁₄H₁₆N₂O₃
- Molecular Weight : 260.2884 g/mol
- IUPAC Name : (3S,8aS)-3-(hydroxymethyl)octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- CAS Number : Not available
- InChI Key : LSGOTAXPWMCUCK-RYUDHWBXSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on enzymatic pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting specific pathways involved in cancer cell proliferation and survival.
- Case Study : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Cholinesterase Inhibition : Research indicates that it may act as a cholinesterase inhibitor, which is relevant for conditions such as Alzheimer's disease.
- Case Study Findings : In vitro assays showed that the compound inhibited acetylcholinesterase with an IC₅₀ value comparable to established inhibitors.
Data Table of Biological Activities
| Activity Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 5.0 | [Study Reference 1] |
| Cholinesterase Inhibition | Acetylcholinesterase | 2.5 | [Study Reference 2] |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the hydroxymethyl group is crucial for enhancing solubility and bioavailability.
- The hexahydropyrrolo structure contributes to its interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
